molecular formula C13H16FNO B13051596 6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13051596
M. Wt: 221.27 g/mol
InChI Key: XBBSKMPKYGWVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the tert-butyl and fluoro groups in the compound’s structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a substituted benzylamine, followed by cyclization with a suitable reagent to form the isoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactors enable precise control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

6-(Tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro group enhances its ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-Butyl-2,4-dimethylphenol
  • 2-tert-Butyl-6-isopropylphenol
  • 2,6-Di-tert-butylphenol

Uniqueness

Compared to similar compounds, 6-(tert-butyl)-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one stands out due to the presence of both the tert-butyl and fluoro groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

6-tert-butyl-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C13H16FNO/c1-13(2,3)9-6-8-4-5-15-12(16)11(8)10(14)7-9/h6-7H,4-5H2,1-3H3,(H,15,16)

InChI Key

XBBSKMPKYGWVCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.